An In-depth Technical Guide to 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (CAS 1869-45-0)
An In-depth Technical Guide to 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (CAS 1869-45-0)
This guide provides a comprehensive technical overview of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a heterobifunctional linker gaining prominence in advanced drug delivery systems and targeted therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental chemical properties, detailed synthesis protocols, and key applications, offering a field-proven perspective on its utility and strategic implementation.
Introduction: A Molecule of Strategic Importance
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is a specialized chemical reagent characterized by two distinct reactive moieties: a terminal thiol (mercaptan) group and a trifluoroacetamide-protected amine. This unique architecture makes it an invaluable tool in bioconjugation and the construction of complex molecular assemblies. The thiol group offers a nucleophilic handle for selective reactions, such as Michael additions or disulfide bond formation, while the trifluoroacetamide group provides a stable, yet selectively cleavable, protecting group for the amine. This dual functionality allows for sequential and controlled conjugation strategies, which are critical in the development of sophisticated drug delivery platforms.
The trifluoroacetyl group, in particular, imparts advantageous properties. Its strong electron-withdrawing nature enhances the stability of the amide bond, preventing premature cleavage in biological systems. This stability is crucial for linkers in antibody-drug conjugates (ADCs) and other targeted therapies, ensuring the payload remains attached until it reaches the target site.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1869-45-0 | [1] |
| Molecular Formula | C4H6F3NOS | [1] |
| Molecular Weight | 173.16 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| pKa (Thiol) | ~8.2-10.5 (estimated based on mercaptoethylamine) | [2][3] |
| Solubility | Soluble in methanol. Miscible with a range of organic solvents. | [4], Inferred |
Spectroscopic Characterization:
While a publicly available, peer-reviewed spectrum for this specific compound is elusive, the expected spectral characteristics can be predicted based on its structure. Researchers synthesizing this compound should verify its identity and purity using the following techniques:
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¹H NMR: Expected signals would include a triplet for the methylene group adjacent to the thiol, a quartet for the methylene group adjacent to the amide nitrogen (split by the amide proton), and a broad singlet for the amide proton. The thiol proton may be a broad singlet or may exchange with solvent.
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¹³C NMR: Four distinct carbon signals are expected: two methylene carbons, the carbonyl carbon of the amide, and the trifluoromethyl carbon (which would appear as a quartet due to coupling with the three fluorine atoms).
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¹⁹F NMR: A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 173.16 should be observable, along with characteristic fragmentation patterns.
Synthesis and Purification
The most direct and commonly cited synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide involves the reaction of cysteamine hydrochloride with an ethyl trifluoroacetate.[5] This method is efficient and proceeds under basic conditions.
Experimental Protocol: Synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
Diagrammatic Workflow:
Caption: Synthetic workflow for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.
Step-by-Step Methodology:
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Reagent Preparation: To a solution of cysteamine hydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) at 0 °C.
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Reaction Initiation: To the stirred solution from step 1, add ethyl trifluoroacetate (1.1 eq) dropwise.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Solvent Removal: Upon completion, remove the solvent under reduced pressure.
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Extraction: Dissolve the resulting residue in ethyl acetate and wash with brine to remove salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Causality and Optimization:
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Choice of Base: Triethylamine is used to neutralize the hydrochloride salt of cysteamine and to scavenge the acid generated during the reaction. The use of a slight excess ensures the reaction goes to completion.
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Solvent: Methanol is a suitable solvent for both reactants.
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Yield: This protocol has been reported to yield the desired product in up to 86% yield.[5]
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Purification: Column chromatography is essential to remove unreacted starting materials and any potential side products, ensuring a high-purity final product required for subsequent conjugation reactions.
Core Reactivity and Applications in Drug Development
The utility of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide lies in its bifunctional nature, allowing for its use as a versatile linker.
The Role of the Thiol Group
The terminal thiol group is a potent nucleophile and readily participates in several key conjugation reactions:
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Michael Addition: Reacts with α,β-unsaturated carbonyl compounds, such as maleimides, which are commonly found on antibodies or other targeting moieties.
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Disulfide Bond Formation: Can be oxidized to form a disulfide bond with another thiol-containing molecule. This is a common strategy for creating cleavable linkers that are sensitive to the reducing environment within a cell.
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Nucleophilic Substitution: Can displace leaving groups from alkyl halides or other electrophilic centers.
The Trifluoroacetamide as a Stable Protecting Group
The trifluoroacetamide group serves as a highly stable protecting group for the primary amine. Its stability is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which reduces the nucleophilicity of the amide nitrogen and strengthens the amide bond. This group is generally stable to a wide range of reaction conditions but can be cleaved under specific, harsh basic conditions if required. This stability is a key advantage in multi-step syntheses.
Application in ROS-Responsive Drug Delivery
A notable application of this linker is in the construction of Reactive Oxygen Species (ROS)-responsive drug delivery systems.[5] In one such system, the thiol group of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is reacted with another thiol-containing molecule and acetone to form a thioacetal. This thioacetal linkage is stable under normal physiological conditions but is cleaved in the presence of high levels of ROS, which are often found in the tumor microenvironment. This targeted cleavage results in the release of the conjugated drug, such as doxorubicin, at the desired site of action, minimizing off-target toxicity.[5]
Diagram of ROS-Responsive Cleavage:
